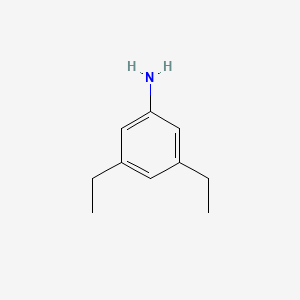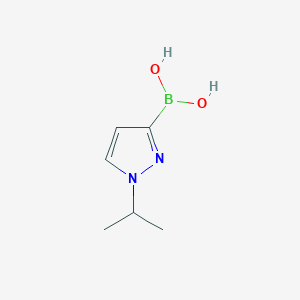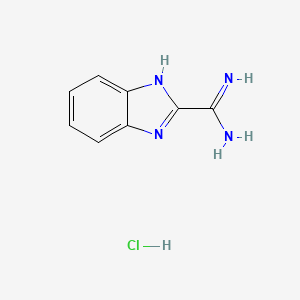![molecular formula C6H10O B13564617 1-[(1R,2S)-2-methylcyclopropyl]ethan-1-one](/img/structure/B13564617.png)
1-[(1R,2S)-2-methylcyclopropyl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1R,2S)-2-methylcyclopropyl]ethan-1-one is an organic compound with the molecular formula C7H12O It is a cyclopropyl ketone derivative, characterized by a cyclopropane ring substituted with a methyl group and an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R,2S)-2-methylcyclopropyl]ethan-1-one typically involves the cyclopropanation of an appropriate alkene precursor followed by oxidation. One common method is the reaction of 2-methylcyclopropanol with an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the desired ketone . The reaction is usually carried out under mild conditions to prevent over-oxidation and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. This could include the use of catalytic processes and continuous flow reactors to enhance efficiency and reduce production costs. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
1-[(1R,2S)-2-methylcyclopropyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, potassium permanganate (KMnO4), and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: 2-methylcyclopropylmethanol.
Substitution: Various substituted cyclopropyl derivatives depending on the nucleophile used.
科学的研究の応用
1-[(1R,2S)-2-methylcyclopropyl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving cyclopropyl ketones.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-[(1R,2S)-2-methylcyclopropyl]ethan-1-one involves its interaction with various molecular targets. The compound’s cyclopropyl ring can undergo ring-opening reactions, which can be catalyzed by enzymes or other catalysts. These reactions can lead to the formation of reactive intermediates that can interact with biological molecules, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
1-[(1R,2S)-2-ethylcyclopropyl]ethan-1-one: Similar structure but with an ethyl group instead of a methyl group.
1-[(1R,2S)-2-fluorocyclopropyl]ethan-1-one: Contains a fluorine atom, which can significantly alter its chemical properties and reactivity.
Uniqueness
1-[(1R,2S)-2-methylcyclopropyl]ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group on the cyclopropane ring can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
特性
分子式 |
C6H10O |
|---|---|
分子量 |
98.14 g/mol |
IUPAC名 |
1-[(1R,2S)-2-methylcyclopropyl]ethanone |
InChI |
InChI=1S/C6H10O/c1-4-3-6(4)5(2)7/h4,6H,3H2,1-2H3/t4-,6+/m0/s1 |
InChIキー |
CSEAGYCTZLEZON-UJURSFKZSA-N |
異性体SMILES |
C[C@H]1C[C@H]1C(=O)C |
正規SMILES |
CC1CC1C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-1-[(1R,5S)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]ethan-1-ol](/img/structure/B13564536.png)
![5-(Bromomethyl)-5-methylspiro[2.3]hexane](/img/structure/B13564537.png)
![tert-butylN-(3-{[(tert-butoxy)carbonyl]amino}-2-(fluorosulfonyl)propyl)carbamate](/img/structure/B13564543.png)
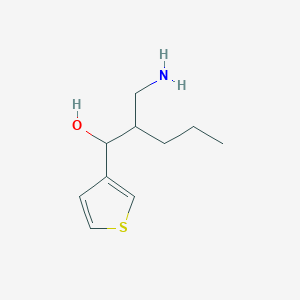
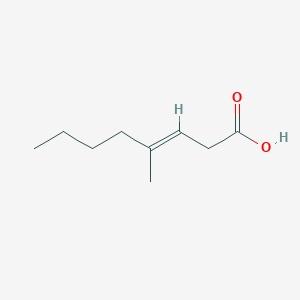
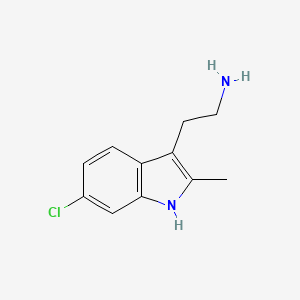

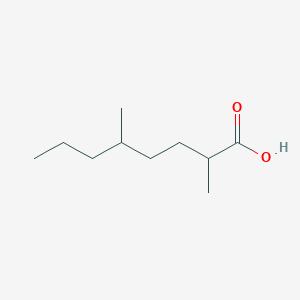
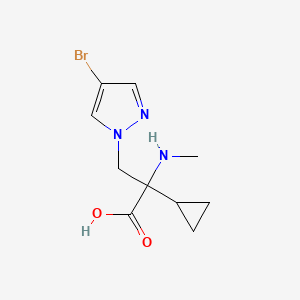

![1,4-Diazaspiro[5.5]undecane-5,9-dione](/img/structure/B13564608.png)
